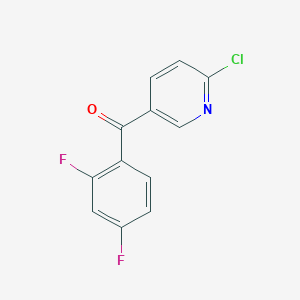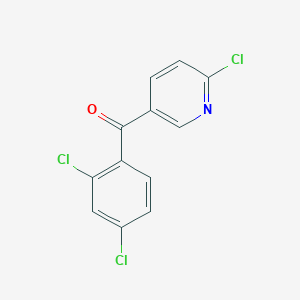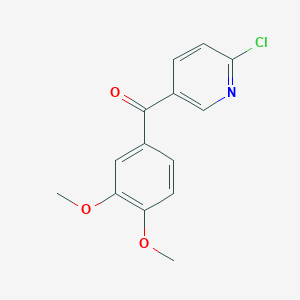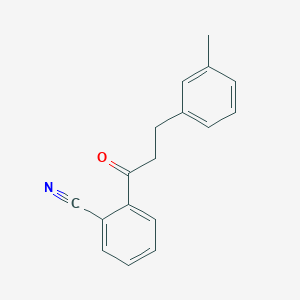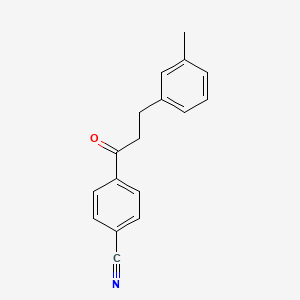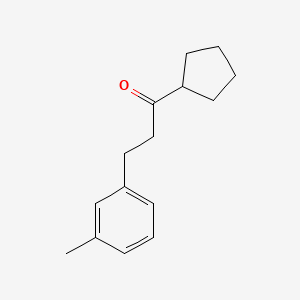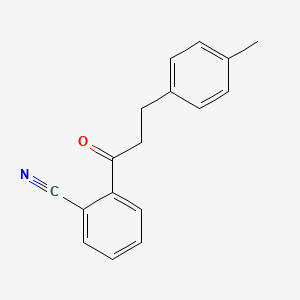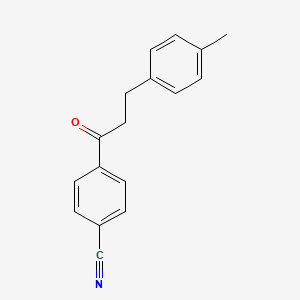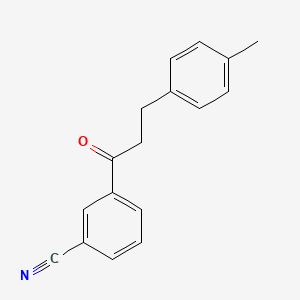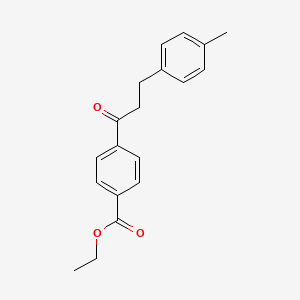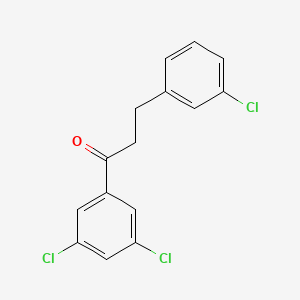
3-(3-Chlorophenyl)-3',5'-dichloropropiophenone
Overview
Description
3-(3-Chlorophenyl)-3',5'-dichloropropiophenone, also known as 3-chloro-3',5'-dichloropropiophenone or 3-chloro-3',5'-DC, is a synthetic compound that is widely used in the synthesis of various organic compounds. It is a versatile and widely used building block in organic synthesis due to its ability to form a variety of reaction products, including polymers and pharmaceuticals.
Scientific Research Applications
Synthesis and Spectral Analysis
Research on compounds structurally similar to "3-(3-Chlorophenyl)-3',5'-dichloropropiophenone" often involves their synthesis and detailed spectral analysis to understand their molecular geometry and chemical reactivity. For instance, studies on the synthesis of chlorophenol derivatives and their characterization through FT-IR, NMR spectra, and single-crystal X-ray diffraction are common. These studies provide insights into the photophysical properties, such as UV emission and fluorescent quantum yields, as well as computational calculations to understand their molecular electrostatic potential (MEP) and frontier orbitals (Satheeshkumar et al., 2017).
Material Science Applications
Compounds with chlorophenyl groups are often investigated for their potential applications in material science, including the development of new polymers and materials with special properties. For example, research into the electropolymerization and optoelectronic properties of poly(3-methylselenophene) shows how different electrolytes affect the structure, morphology, and electronic properties of electrosynthesized materials, highlighting their potential in organic electronics (Lu et al., 2015).
Medicinal Chemistry and Pharmacology
Though the direct applications of "this compound" in medicinal chemistry were not found in the search, related structures often serve as key intermediates or structural motifs in the synthesis of compounds with potential biological activities. Studies on the synthesis of thiourea derivatives, for instance, have explored their interaction with bacterial cells, highlighting the potential of such compounds as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Environmental Science Applications
Research on the removal of environmental pollutants, such as chlorophenols, from the environment using advanced materials like graphene oxide, underscores the environmental relevance of studies on chlorophenyl compounds. These studies elucidate the adsorption mechanisms of chlorophenols and demonstrate the potential of graphene oxides for environmental remediation (Wei et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-12-3-1-2-10(6-12)4-5-15(19)11-7-13(17)9-14(18)8-11/h1-3,6-9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVUARGGTIUVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644452 | |
| Record name | 3-(3-Chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-40-1 | |
| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(3,5-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




